molecular formula C16H23NO B4941002 [1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol

[1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol

Cat. No.: B4941002
M. Wt: 245.36 g/mol
InChI Key: KSWWZXIOTALZNG-UHFFFAOYSA-N
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Description

[1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol: is a complex organic compound that features a tetrahydronaphthalene moiety linked to a piperidine ring, which is further connected to a methanol group

Properties

IUPAC Name

[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-12-13-4-3-9-17(11-13)16-8-7-14-5-1-2-6-15(14)10-16/h1-2,5-6,13,16,18H,3-4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWWZXIOTALZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCC3=CC=CC=C3C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydronaphthalene moiety, followed by its attachment to the piperidine ring. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high efficiency, scalability, and reproducibility, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the methanol group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, [1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of neurological disorders and inflammation. Its ability to modulate specific molecular pathways makes it a promising lead compound.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism by which [1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • [1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-4-yl]methanol
  • [1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-2-yl]methanol
  • [1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-3-yl]ethanol

Uniqueness: Compared to similar compounds, [1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol exhibits unique chemical and biological properties due to the specific positioning of the methanol group. This positioning influences its reactivity and interaction with molecular targets, making it distinct in its applications and effects.

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